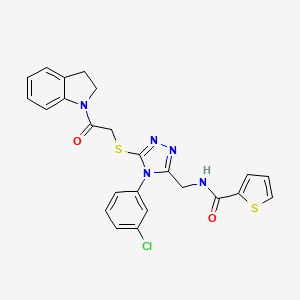

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Description

The compound N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide features a 4H-1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a methyl-thiophene-2-carboxamide moiety at position 2. The sulfur atom at position 5 connects to a 2-(indolin-1-yl)-2-oxoethyl group.

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN5O2S2/c25-17-6-3-7-18(13-17)30-21(14-26-23(32)20-9-4-12-33-20)27-28-24(30)34-15-22(31)29-11-10-16-5-1-2-8-19(16)29/h1-9,12-13H,10-11,14-15H2,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZGYPJXESGRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 494.0 g/mol. The structure includes a triazole ring, thiophene moiety, and an indoline derivative, which are known to contribute to various biological activities.

Biological Activity Overview

The compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that derivatives of triazole and thiophene compounds possess significant anticancer properties. The compound was evaluated against various cancer cell lines, demonstrating cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.4 |

| Hek293 (Kidney) | 5.4 |

| Panc-1 (Pancreatic) | 7.7 |

Studies have shown that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes related to cancer progression and inflammation:

- Cholinesterases (AChE and BChE) :

- Moderate inhibition was observed with IC50 values ranging from 10.4 µM to 24.3 µM against AChE and BChE, respectively.

- Cyclooxygenase Enzymes (COX) :

Case Studies

A notable study involved the synthesis of similar compounds that were tested against human melanoma and breast cancer cell lines. The results indicated that compounds with the indoline structure exhibited enhanced cytotoxicity compared to their analogs without this moiety .

Another study focused on the structure–activity relationship (SAR) of triazole derivatives, revealing that modifications on the phenyl ring significantly influenced their anticancer activity. The presence of electron-withdrawing groups enhanced the inhibitory effects against cancer cell proliferation.

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the interaction mechanisms between the compound and target enzymes or receptors. The docking studies suggested that hydrogen bonding interactions between the compound and specific amino acid residues in the active sites of target proteins contribute to its biological activity .

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Mechanism of Action : The compound has shown promising results as an anticancer agent. Studies suggest that it may inhibit specific signaling pathways involved in tumor growth and proliferation. For instance, it has been evaluated for its ability to inhibit cell growth in various cancer cell lines.

- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds exhibited significant cytotoxicity against human cancer cell lines, indicating the potential of this compound in cancer therapy .

-

Antimicrobial Properties :

- Broad-Spectrum Activity : The compound's structural features suggest potential antimicrobial properties against both bacterial and fungal pathogens. Its thiazole and triazole components are known to enhance antimicrobial activity.

- Case Study : Research published in Pharmaceutical Biology demonstrated that related triazole compounds exhibited significant antimicrobial activity against resistant strains of bacteria .

-

Anti-inflammatory Effects :

- Mechanism : The compound may act as an inhibitor of inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Case Study : A molecular docking study indicated that similar compounds could effectively bind to targets involved in the inflammatory response, suggesting that this compound may have similar effects .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties:

- Synthesis Techniques : Various synthetic routes have been explored to produce analogs with improved efficacy and reduced toxicity. The use of microwave-assisted synthesis has been noted for increasing yields and reducing reaction times.

- Biological Screening : Comprehensive biological screening has been conducted to evaluate the efficacy of synthesized derivatives against various disease models.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogues

Key Observations :

- The target compound’s triazole-thiophene-indoline scaffold distinguishes it from thiazole-based analogues (e.g., ), which prioritize nitro groups for antibacterial activity .

- Bioisosteric replacements (e.g., triazole vs. isoxazole in ) highlight strategies to optimize stability or binding affinity .

Key Observations :

Pharmacological and Mechanistic Insights

- Antibacterial Activity : Nitrothiophene-carboxamides () exhibit narrow-spectrum activity, possibly via nitro group reduction disrupting bacterial metabolism. The target compound’s lack of a nitro group may shift its mechanism toward kinase or protease inhibition .

- Cytotoxicity Potential: Heteroarylmethyleneimidazolinones () show cytotoxicity via apoptosis induction. The target’s indoline moiety may mimic this activity, but experimental validation is needed .

- Fragment-Based Design : The indolin-1-yl group in the target compound could originate from bioisosteric replacement strategies (e.g., replacing benzene with indoline for enhanced solubility or target binding) .

Q & A

Q. Critical factors :

- Reagent stoichiometry : Excess acylating agents (1.1 equiv) improve coupling efficiency .

- Reflux duration : Extended reflux (3–5 hours) in acetic acid enhances cyclization but may risk decomposition of sensitive substituents .

- Characterization : Confirm structure via / NMR (for substituent connectivity) and HRMS (for molecular ion validation) .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

Primary techniques :

- NMR spectroscopy :

- HRMS : Validates molecular formula (e.g., [M+H] with <5 ppm error) .

- HPLC purity : Use reverse-phase C18 columns (e.g., 90% water/acetonitrile gradient) to assess purity (>95% required for biological assays) .

Cross-validation : IR spectroscopy detects amide C=O stretches (~1680 cm) and thioether C-S (~650 cm) .

Advanced: How can researchers optimize reaction yields when introducing the indolin-1-yl-2-oxoethylthio group?

Answer:

Challenges : Competing side reactions (e.g., oxidation of thiols, incomplete alkylation).

Optimization strategies :

- Protection-deprotection : Temporarily protect the indole NH with Boc groups during thioether formation to prevent undesired nucleophilic attacks .

- Catalytic additives : Use iodine (0.1 equiv) to promote thiol-alkylation efficiency in DMF, reducing reaction time from hours to minutes .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require post-reaction purification via recrystallization (acetic acid/water) .

Yield monitoring : Track intermediates via TLC (silica, ethyl acetate/hexane) and scale reactions stepwise to isolate high-purity intermediates (>90%) before final coupling .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Common contradictions :

- Overlapping NMR signals : Aromatic protons from indole, triazole, and thiophene may overlap. Use HSQC to assign carbons and decoupling experiments to simplify splitting patterns .

- HRMS adducts : Sodium/potassium adducts ([M+Na], [M+K]) can confuse molecular ion identification. Compare with theoretical isotopic patterns using software like MassLynx .

Case example : If the thioether linkage’s methylene protons (SCH) are obscured by solvent peaks, re-run NMR in deuterated DMSO or use HMBC to correlate with the triazole nitrogen .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

Systematic substitution :

- Triazole substituents : Replace 3-chlorophenyl with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to assess electronic effects on bioactivity .

- Thioether linkers : Compare indolin-1-yl-2-oxoethyl with simpler alkylthio (e.g., methylthio) chains to evaluate steric contributions .

Q. Biological testing :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Data analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.